
Delgocitinib
Übersicht
Beschreibung
Delgocitinib is a pharmaceutical compound developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions such as atopic dermatitis . It is a janus kinase inhibitor that targets all members of the janus kinase family, including janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 . This compound is marketed under the brand name Corectim and has received approval in Japan for the treatment of atopic dermatitis .
Vorbereitungsmethoden
The synthesis of delgocitinib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a spirocyclic structure, which is a crucial component of this compound’s chemical framework . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactors and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Synthetic Pathways
While explicit synthesis routes for delgocitinib are not publicly disclosed in the provided sources, its structure suggests modular assembly involving:
- Core Formation : Likely constructed via cyclization reactions to form the pyrrolopyrimidine ring.
- Spirocyclic Integration : Introduction of the diazaspiro[3.4]octane via stereoselective cyclization or coupling.
- Side-Chain Addition : Attachment of the cyanoacetyl group through nucleophilic acyl substitution.
Notably, related JAK inhibitors (e.g., abrocitinib, baricitinib) employ Suzuki couplings and Horner-Emmons reactions for aromatic and aliphatic chain formation .
Biochemical Interactions
This compound inhibits JAK-STAT signaling by targeting ATP-binding sites in JAK1, JAK2, JAK3, and TYK2. Key biochemical interactions include:
3.1. JAK Inhibition Kinetics
Cytokine | IC₅₀ (nmol/L) | Source |
---|---|---|
IL-2 | 39.6 ± 9.0 | |
IL-6 | 32.5 ± 14.5 | |
IFN-α | 18.1 ± 2.6 |
3.2. Protein Binding and Metabolism
- Plasma Protein Binding : 22–29% .
- Metabolic Stability : Limited hepatic metabolism, with >70% excreted unchanged renally .
Stability and Reactivity
This compound exhibits moderate lipophilicity (XLogP3 = 1.1) and stability under physiological conditions. Key reactivity considerations:
Wissenschaftliche Forschungsanwendungen
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus and eczema. Delgocitinib has been evaluated in multiple clinical trials for its efficacy in treating this condition.
- Efficacy in Adults : A phase 2 study demonstrated that this compound ointment significantly improved clinical signs and symptoms in adults with moderate to severe atopic dermatitis. The modified Eczema Area and Severity Index (mEASI) scores showed a mean percent change of -44.3% for this compound compared to 1.7% for the vehicle group (P < 0.001) after four weeks of treatment . The improvement was maintained during an extended treatment period.
- Pediatric Applications : In pediatric patients, this compound ointment was also found to be effective and well-tolerated, indicating its potential as a treatment option across different age groups .
Chronic Hand Eczema
Chronic hand eczema is another significant application area for this compound. Recent trials have focused on its use in adult patients suffering from this condition.
- DELTA Trials : The DELTA 1 and DELTA 2 trials assessed the efficacy and safety of this compound cream compared to a vehicle cream over 16 weeks. Results showed that a greater proportion of patients treated with this compound achieved treatment success as defined by the Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE). Specifically, 20% of patients in DELTA 1 and 29% in DELTA 2 achieved success compared to only 10% and 7% in the vehicle groups, respectively (P ≤ 0.0055) .
- Long-term Safety : A follow-up study (DELTA 3) confirmed that this compound cream was well-tolerated over an extended period, reinforcing its safety profile while maintaining efficacy .
Summary of Clinical Findings
Safety Profile
This compound has generally demonstrated a favorable safety profile across studies. Most adverse events reported were mild and not directly related to the treatment. In the DELTA trials, approximately 45% of patients experienced treatment-emergent adverse events, which were comparable between this compound and vehicle groups .
Wirkmechanismus
Delgocitinib exerts its effects by inhibiting the janus kinase signaling pathway, which is involved in the pathogenesis of chronic inflammatory skin diseases . By blocking the activation of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, this compound reduces the production of pro-inflammatory cytokines such as interleukin 4, interleukin 13, and interleukin 31 . This inhibition leads to a decrease in inflammation and alleviation of symptoms associated with conditions like atopic dermatitis .
Vergleich Mit ähnlichen Verbindungen
Delgocitinib ist unter den Janus-Kinase-Inhibitoren einzigartig aufgrund seiner breiten Aktivität gegen alle Mitglieder der Janus-Kinase-Familie . Ähnliche Verbindungen umfassen:
Tofacitinib: Ein weiterer Janus-Kinase-Inhibitor, der hauptsächlich Janus-Kinase 1 und Janus-Kinase 3 angreift.
Baricitinib: Ein selektiver Inhibitor von Janus-Kinase 1 und Janus-Kinase 2, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Die Fähigkeit von this compound, alle Mitglieder der Janus-Kinase-Familie zu hemmen, macht es besonders wirksam bei der Behandlung einer größeren Bandbreite von entzündlichen Erkrankungen .
Biologische Aktivität
Delgocitinib is a novel pan-Janus kinase (JAK) inhibitor that has garnered attention for its efficacy in treating various dermatological conditions, particularly chronic hand eczema (CHE) and atopic dermatitis. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and relevant case studies.
This compound inhibits all four members of the JAK family (JAK1, JAK2, JAK3, and tyrosine kinase 2). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous inflammatory cytokines such as interleukin (IL)-4, IL-13, and IL-31, which are implicated in various inflammatory skin diseases. By blocking these pathways, this compound effectively reduces inflammation and modulates immune responses.
Key Effects:
- Inhibition of Cytokine Signaling: this compound suppresses the activation of innate and adaptive immune cells.
- Improvement of Skin Barrier Function: It enhances keratinocyte differentiation.
- Reduction of Inflammatory Responses: It inhibits Th1, Th2, Th17, and Th22-type inflammatory responses.
- Antipruritic Properties: this compound alleviates itching associated with skin conditions.
Case Studies and Trials
-
Phase IIa Trial in Chronic Hand Eczema (CHE):
- Objective: To assess the efficacy and safety of this compound ointment.
- Design: Double-blind, randomized trial with 91 patients receiving either this compound ointment (30 mg/g) or vehicle for 8 weeks.
- Results:
- Treatment success was achieved in 46% of patients using this compound compared to 15% with vehicle (P = 0.009).
- Significant improvements were observed in the Hand Eczema Severity Index (HECSI) scores.
- Adverse events were comparable between groups, with no severe reactions leading to discontinuation .
-
Phase IIb Trial:
- Objective: To evaluate the dose-response relationship of this compound cream in CHE.
- Design: Double-blind trial with 258 patients randomized to receive this compound cream at doses of 1, 3, 8, or 20 mg/g or vehicle for 16 weeks.
- Results:
Safety Profile
This compound has been generally well tolerated across studies. The most common adverse events include:
- Nasopharyngitis (17.3-29.4%)
- Eczema exacerbation (5.8-11.3%)
- Headache (3.8-11.5%)
Most adverse events reported were mild to moderate and deemed unrelated to the treatment .
Summary Table of Clinical Findings
Trial Phase | Condition | Treatment Formulation | Primary Endpoint | Success Rate (%) | Notable Adverse Events |
---|---|---|---|---|---|
IIa | Chronic Hand Eczema | Ointment (30 mg/g) | Physician's Global Assessment | 46 vs. 15 (vehicle) | Nasopharyngitis |
IIb | Chronic Hand Eczema | Cream (varied doses) | IGA-CHE treatment success | Up to 37.7 vs. 8 (vehicle) | Mild/moderate events |
Eigenschaften
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.